molecular formula C20H30N4NaO16P B12821609 CMP-Neu5Ac (sodium salt)

CMP-Neu5Ac (sodium salt)

Cat. No.: B12821609
M. Wt: 636.4 g/mol
InChI Key: VFRHSOGUONIUOR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

CMP-Neu5Ac can be synthesized enzymatically using CMP-Neu5Ac synthetase, which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) . The reaction typically requires divalent cations such as magnesium or manganese ions to facilitate the enzymatic activity . The enzymatic synthesis is preferred due to its high specificity and yield.

Industrial Production Methods

Industrial production of CMP-Neu5Ac involves the use of recombinant bacterial systems that express CMP-Neu5Ac synthetase. For example, Escherichia coli can be genetically engineered to co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase, enabling the efficient production of CMP-Neu5Ac from N-acetylmannosamine, pyruvate, and CTP . This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

CMP-Neu5Ac primarily undergoes enzymatic reactions, particularly sialylation, where it serves as a donor of sialic acid residues. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The enzymatic sialylation reactions involving CMP-Neu5Ac require sialyltransferases and acceptor substrates such as glycoproteins or glycolipids. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products

The major products of reactions involving CMP-Neu5Ac are sialylated glycoconjugates, which include sialylated glycoproteins and glycolipids. These products play crucial roles in various biological processes, including cell signaling and immune response .

Scientific Research Applications

CMP-Neu5Ac has a wide range of applications in scientific research, particularly in the fields of glycobiology, biochemistry, and medicine. Some of its key applications include:

Mechanism of Action

CMP-Neu5Ac exerts its effects by serving as a donor of sialic acid residues in sialylation reactions catalyzed by sialyltransferases. The sialylation process involves the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycoproteins and glycolipids . This modification is crucial for the biological activity and stability of these molecules. The molecular targets of CMP-Neu5Ac include various glycoproteins and glycolipids that are involved in cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

CMP-Neu5Ac is unique among nucleotide sugars due to its role as a sialic acid donor. Similar compounds include:

CMP-Neu5Ac is distinct in its specific role in sialylation, which is critical for the function of sialylated glycoconjugates in various biological processes .

Biological Activity

Cytidine-5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a nucleotide sugar that plays a crucial role as a substrate for sialyltransferases, enzymes responsible for the addition of sialic acid to glycoproteins and glycolipids. This article provides a comprehensive overview of the biological activity of CMP-Neu5Ac, highlighting its biochemical properties, applications in research, and implications in health and disease.

CMP-Neu5Ac is the sodium salt form of N-acetylneuraminic acid, with a molecular formula of C₂₀H₃₁N₄O₁₆P and a molecular weight of 614.5 g/mol. It is highly soluble in water and has a purity greater than 95% as determined by high-performance liquid chromatography (HPLC) . The compound is stored at low temperatures (-70°C) to maintain stability.

PropertyValue
Molecular FormulaC₂₀H₃₁N₄O₁₆P
Molecular Weight614.5 g/mol
CAS Number3063-71-6
Purity> 95% HPLC
Storage Temperature-70°C

Biochemical Role

CMP-Neu5Ac serves as a critical donor substrate for sialyltransferases, facilitating the transfer of sialic acid residues to glycoconjugates. This modification is essential for various biological processes, including cell signaling, immune response modulation, and pathogen recognition . The enzymatic activity of CMP-Neu5Ac is regulated through feedback mechanisms involving upstream enzymes such as UDP-GlcNAc 2-epimerase .

Applications in Research

CMP-Neu5Ac has been utilized in numerous studies to elucidate its biological functions and potential therapeutic applications:

  • Sialylation Studies : CMP-Neu5Ac is employed in sialylation assays to investigate the effects of sialic acid on glycoprotein functionality. For instance, it has been used to study the resialylation of G2 glycoforms in various cellular contexts .
  • Pathogen Interaction : Research has shown that pathogens like Neisseria gonorrhoeae can scavenge CMP-Neu5Ac from the host to enhance their serum resistance by modifying their lipooligosaccharides with sialic acid . This adaptation helps bacteria evade complement-mediated immune responses.
  • Enzymatic Characterization : CMP-Neu5Ac synthetase, the enzyme responsible for synthesizing CMP-Neu5Ac from CTP and N-acetylmannosamine, has been extensively characterized to understand its role in sialic acid biosynthesis .

Case Study 1: Gonococcal Infection

A study investigating the role of CMP-Neu5Ac in Neisseria gonorrhoeae demonstrated that the incorporation of this compound into bacterial structures significantly enhanced serum resistance. When administered intravaginally in mouse models, analogs of CMP-Neu5Ac were shown to reduce infection duration and severity, indicating potential therapeutic avenues for managing gonococcal infections .

Case Study 2: Sialyltransferase Activity Regulation

In vitro assays have illustrated that CMP-Neu5Ac acts as an allosteric inhibitor of UDP-GlcNAc 2-epimerase, thereby regulating its own synthesis and influencing overall sialic acid levels within cells. This feedback mechanism highlights the importance of CMP-Neu5Ac not only as a substrate but also as a regulator in metabolic pathways related to sialic acid production .

Properties

Molecular Formula

C20H30N4NaO16P

Molecular Weight

636.4 g/mol

IUPAC Name

sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1

InChI Key

VFRHSOGUONIUOR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Origin of Product

United States

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